1,3,7-Tribromoisoquinoline
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Overview
Description
1,3,7-Tribromoisoquinoline is a brominated derivative of isoquinoline, a heterocyclic aromatic organic compound. Isoquinoline itself is a fusion product of a benzene ring and a pyridine nucleus, and it is known for its stability against chemical attack
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,7-tribromoisoquinoline can be achieved through various methods. One common approach involves the bromination of isoquinoline using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction typically takes place in an inert solvent like chloroform or carbon tetrachloride at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentration, is crucial for large-scale production. Additionally, purification steps like recrystallization or chromatography are employed to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
1,3,7-Tribromoisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation Reactions: The compound can be oxidized to form isoquinoline N-oxides.
Reduction Reactions: Reduction of the bromine atoms can yield isoquinoline derivatives with different substituents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Electrophilic Substitution: Reagents such as aluminum chloride or iron(III) chloride in non-polar solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
The major products formed from these reactions include various substituted isoquinolines, isoquinoline N-oxides, and reduced isoquinoline derivatives .
Scientific Research Applications
1,3,7-Tribromoisoquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 1,3,7-tribromoisoquinoline involves its interaction with specific molecular targets and pathways. The bromine atoms enhance the compound’s ability to form stable complexes with biological macromolecules, such as proteins and nucleic acids. This interaction can lead to the inhibition of enzymatic activity or disruption of cellular processes, contributing to its bioactivity .
Comparison with Similar Compounds
Similar Compounds
1,3,6-Tribromoisoquinoline: Another brominated isoquinoline derivative with similar chemical properties but different substitution patterns.
1,2,3,4-Tetrahydroisoquinoline: A reduced form of isoquinoline with significant biological activity.
Quinoline: A structurally related compound with a benzene ring fused to a pyridine ring, widely used in medicinal chemistry
Uniqueness
The presence of bromine atoms at the 1, 3, and 7 positions enhances its ability to participate in various chemical reactions and interact with biological targets, making it a valuable compound in research and industry .
Properties
Molecular Formula |
C9H4Br3N |
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Molecular Weight |
365.85 g/mol |
IUPAC Name |
1,3,7-tribromoisoquinoline |
InChI |
InChI=1S/C9H4Br3N/c10-6-2-1-5-3-8(11)13-9(12)7(5)4-6/h1-4H |
InChI Key |
LOAQBMOXLGFBAR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C(N=C(C=C21)Br)Br)Br |
Origin of Product |
United States |
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